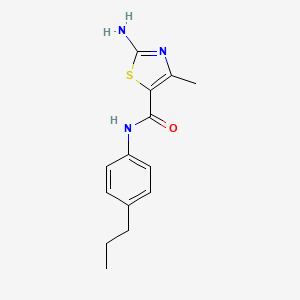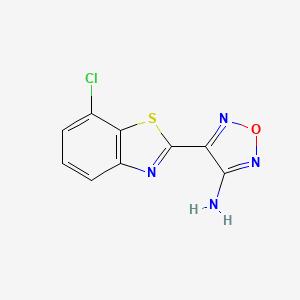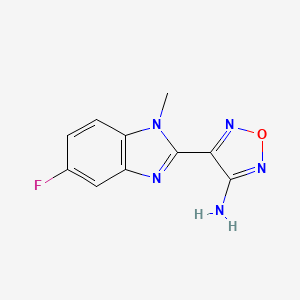
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a thiazole derivative that has been studied for its biological activities, including its ability to modulate various targets in the body.
Mécanisme D'action
The mechanism of action of 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been shown to modulate various targets in the body, including the NF-κB pathway, COX-2, and MAPK signaling pathways. These targets are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. By modulating these targets, 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide has the potential to inhibit the progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide have been studied extensively. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide in lab experiments include its high purity and stability. This compound has been synthesized to produce high yields and purity, making it ideal for use in various assays. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify additional targets that it modulates. Another direction is to test its efficacy in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective therapeutic agents. Finally, the development of new delivery methods could increase the bioavailability and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide involves the reaction of 4-propylbenzaldehyde with thiosemicarbazide to form 2-amino-4-methyl-N-(4-propylphenyl) thiazole-5-carboxylic acid hydrazide. This intermediate is then reacted with acetic anhydride to form the final product, 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in vitro and in vivo in various animal models, including mice and rats. The results of these studies have shown promising results, suggesting that this compound could be a potential candidate for drug development.
Propriétés
IUPAC Name |
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-10-5-7-11(8-6-10)17-13(18)12-9(2)16-14(15)19-12/h5-8H,3-4H2,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOIQNODGWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7568085.png)
![5-Methyl-4-[(1-methylpyrazol-4-yl)methylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7568093.png)


![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)